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Compound of Interest

Compound Name: trans-2-Bromo-1-indanol)

CAS No.: 78684-69-2

Cat. No.: B12117802

Get Quote

Pathways to Privileged Chiral Scaffolds in Drug Discovery

Executive Summary
trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a versatile bicyclic halohydrin serving as a

critical divergence point in the synthesis of amino-indanol pharmacophores. These scaffolds

are central to HIV protease inhibitors (e.g., Indinavir), chiral auxiliaries, and asymmetric

catalysts.[1]

This Application Note details the reactivity profile of trans-2-bromo-1-indanol, specifically its

transformation into indene oxide and subsequent nucleophilic ring-opening.[2] We distinguish

between Basic Pathways (yielding trans-1,2-disubstituted products) and Acidic/Ritter Pathways

(yielding cis-1,2-disubstituted products), providing validated protocols for researchers

optimizing lead compounds.

Mechanistic Insight: The "Epoxide Gateway"
The reactivity of trans-2-bromo-1-indanol is governed by its stereochemistry. The hydroxyl

group at C1 and the bromine at C2 are on opposite faces of the indane ring (trans). This
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geometry is ideally set up for intramolecular nucleophilic substitution.

The Critical Intermediate: Indene Oxide
Upon treatment with base, the C1-hydroxyl is deprotonated. The resulting alkoxide attacks the

C2-position from the rear, displacing the bromide. Because the starting material is trans, the

oxygen and the leaving group are anti-periplanar (pseudo-diaxial), facilitating rapid closure to

indene oxide (1,2-epoxyindane).

Divergent Nucleophilic Trajectories
Once indene oxide is formed (either isolated or in situ), the stereochemical outcome of the final

product depends on the reaction conditions:

Basic/Neutral Nucleophilic Attack (The trans Route):

Mechanism:

-type attack on the epoxide.

Stereochemistry: Backside attack opens the ring with inversion at the carbon of attack.

Since the epoxide oxygen remains on the other face, the resulting 1,2-disubstituted

product has a trans configuration.

Regioselectivity: Nucleophiles may attack C1 (benzylic) or C2. While C1 is electronically

activated (benzylic), C2 is less sterically hindered. Solvent and catalyst choice modulate

this ratio.[3]

Acidic/Ritter Reaction (The cis Route):

Mechanism: Strong acid generates a carbocation or oxazoline intermediate that allows for

retention of configuration or double inversion.

Outcome: Essential for synthesizing cis-1-amino-2-indanol (the Indinavir fragment).

Pathway Visualization
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Figure 1: Divergent synthesis pathways starting from trans-2-bromo-1-indanol.

Experimental Protocols
Protocol A: Synthesis of trans-1-Amino-2-indanol
Derivatives
Target Audience: Researchers synthesizing chiral ligands or resolving agents. Mechanism:In

situ formation of indene oxide followed by aminolysis.

Reagents:

trans-2-Bromo-1-indanol (1.0 equiv)

Primary Amine (e.g., Benzylamine, 1.2 equiv)

Potassium Hydroxide (KOH) (2.5 equiv)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Workflow:

Epoxidation: Dissolve trans-2-bromo-1-indanol in MeOH (0.5 M). Add KOH pellets

(powdered) at 0°C. Stir for 1 hour.

Checkpoint: TLC should show disappearance of bromohydrin and appearance of indene

oxide (higher R_f).

Aminolysis: Add the primary amine directly to the reaction mixture.
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Reflux: Heat the mixture to 60°C (or reflux) for 4–6 hours.

Note: The basic conditions drive the amine attack. The benzylic position (C1) is often

favored, but mixtures of C1/C2 attack can occur.

Workup: Concentrate solvent in vacuo. Dilute with EtOAc and wash with water (x2) and

brine.

Purification: Recrystallization is often possible for amino-indanols. Alternatively, use Flash

Column Chromatography (DCM/MeOH/NH4OH).

Data Table: Typical Regioselectivity in Epoxide Opening

Nucleophile Conditions
Major Product
Isomer

Yield

Benzylamine MeOH, Reflux

trans-1-

(benzylamino)-2-

indanol

75-85%

Sodium Azide DMF, 80°C
trans-1-azido-2-

indanol
90%

Aniline YCl3 (cat), rt
trans-1-anilino-2-

indanol
88%

Protocol B: Synthesis of cis-1-Amino-2-indanol (Ritter
Type)
Target Audience: Drug development (HIV protease inhibitors). Mechanism: This protocol

bypasses the direct anti-opening to achieve cis-stereochemistry via a Ritter reaction involving

an oxazoline intermediate.

Reagents:

Indene Oxide (freshly prepared from trans-2-bromo-1-indanol)

Acetonitrile (Solvent & Reactant)
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Sulfuric Acid (H2SO4) or Oleum

Water (for hydrolysis)[4][5]

Workflow:

Ritter Reaction: Dissolve Indene Oxide in Acetonitrile at -40°C.

Acid Addition: Slowly add H2SO4 (2.0 equiv). The low temperature is critical to control the

exotherm and prevent polymerization.

Cyclization: Allow to warm to RT. The nitrile nitrogen attacks the benzylic carbocation,

forming a cis-fused oxazoline intermediate.

Hydrolysis: Add water and heat to reflux. This hydrolyzes the oxazoline to the cis-amino

alcohol.

Isolation: Basify with NaOH to pH > 12. Extract with DCM. The cis-aminoindanol often

precipitates or crystallizes upon cooling.

Critical Optimization Parameters
Regioselectivity Control
When opening the epoxide with amines (Protocol A), the competition between C1 (benzylic)

and C2 attack is significant.

Electronic Control: Benzylic attack (C1) is favored by solvents that stabilize the developing

partial positive charge (e.g., protic solvents like MeOH).

Steric Control: Bulky amines may favor attack at the less hindered C2 position.

Catalysis: Lewis acids (e.g., YCl3, LiBr) can enhance regioselectivity towards C1 by

coordinating to the epoxide oxygen.

Safety Considerations
Bromohydrins: Potential skin irritants and sensitizers.
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Indene Oxide: Volatile and potentially mutagenic. When possible, generate in situ (Protocol

A) to minimize exposure.

Exotherms: The Ritter reaction (Protocol B) is highly exothermic; strict temperature control is

required during acid addition.

Troubleshooting Guide
Observation Probable Cause Corrective Action

Low Yield (Protocol A) Polymerization of epoxide

Lower temperature; ensure

amine is added immediately

after epoxide formation.

Mixed Regioisomers Lack of directing group/solvent

Switch to solvent-directed

opening (e.g., DMF/Water) or

use Lewis Acid catalyst.

Incomplete Reaction Poor solubility of amine

Use co-solvents (THF/MeOH)

or increase temperature to

reflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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